molecular formula C14H21NO B13102396 2-(4-Ethoxybenzyl)-3-methylpyrrolidine

2-(4-Ethoxybenzyl)-3-methylpyrrolidine

Cat. No.: B13102396
M. Wt: 219.32 g/mol
InChI Key: CEWIFNOMIOQQPS-UHFFFAOYSA-N
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Description

2-(4-Ethoxybenzyl)-3-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 4-ethoxybenzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxybenzyl)-3-methylpyrrolidine can be achieved through several methods. One common approach involves the reaction of 4-ethoxybenzyl chloride with 3-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxybenzyl)-3-methylpyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups depending on the nucleophile used .

Scientific Research Applications

2-(4-Ethoxybenzyl)-3-methylpyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Ethoxybenzyl)-3-methylpyrrolidine depends on its specific interactions with molecular targets. For example, if the compound is being studied for its potential as a pharmaceutical, it may interact with specific enzymes or receptors to exert its effects. The exact pathways involved would depend on the nature of these interactions and the biological context in which the compound is being studied .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxybenzyl)-3-methylpyrrolidine: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(4-Chlorobenzyl)-3-methylpyrrolidine: Similar structure but with a chlorine atom instead of an ethoxy group.

Uniqueness

2-(4-Ethoxybenzyl)-3-methylpyrrolidine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may provide different steric and electronic properties compared to other substituents, potentially leading to unique interactions with molecular targets .

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-[(4-ethoxyphenyl)methyl]-3-methylpyrrolidine

InChI

InChI=1S/C14H21NO/c1-3-16-13-6-4-12(5-7-13)10-14-11(2)8-9-15-14/h4-7,11,14-15H,3,8-10H2,1-2H3

InChI Key

CEWIFNOMIOQQPS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2C(CCN2)C

Origin of Product

United States

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